

# Preclinical Evaluation of Protein Kinase Inhibitors in Animal Models: A Technical Guide

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## Compound of Interest

Compound Name: *Protein kinase inhibitor 12*

Cat. No.: *B7789292*

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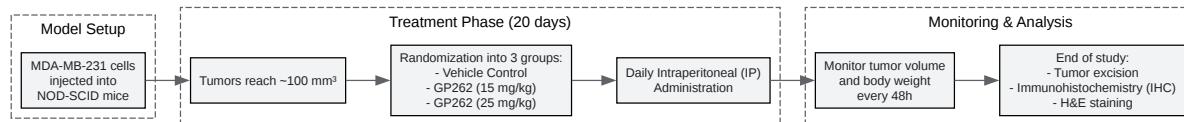
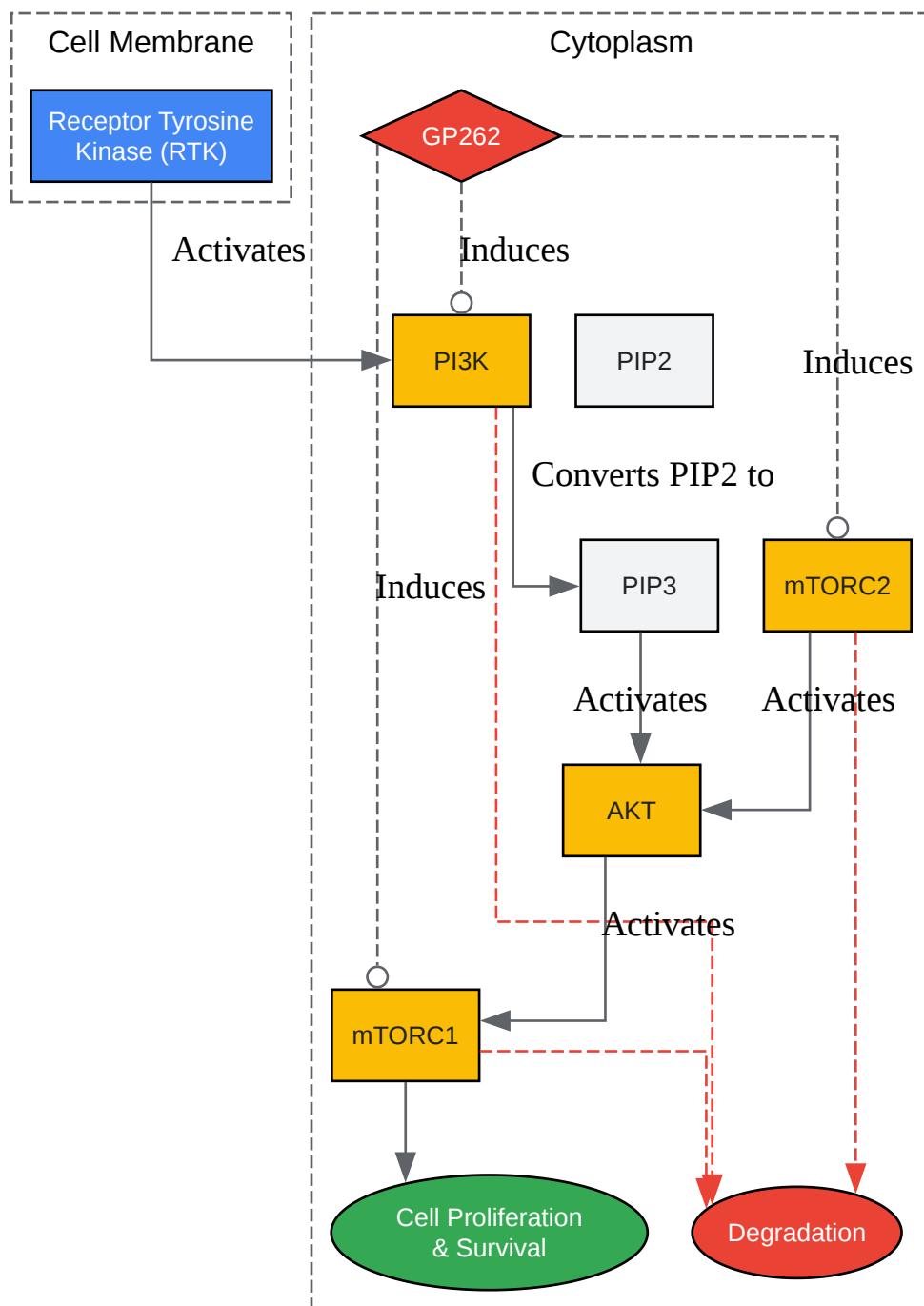
Disclaimer: Extensive searches for a specific compound designated "PKI 12" did not yield any publicly available preclinical data. The following guide, therefore, utilizes data from the preclinical evaluation of GP262, a potent PI3K/mTOR dual-targeting PROTAC (Proteolysis Targeting Chimera) degrader, as a representative example to illustrate the principles and data presentation requested. This information is intended for researchers, scientists, and drug development professionals.

## Introduction

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. [1] Its dysregulation is frequently implicated in various cancers, making it a key target for drug discovery.[1] Dual inhibitors targeting both PI3K and mTOR have been developed to overcome resistance mechanisms observed with single-target inhibitors.[1] This guide provides an in-depth overview of the preclinical evaluation of a novel PI3K/mTOR dual-targeting PROTAC degrader, GP262, in animal models, focusing on its pharmacokinetics, efficacy, and safety profile.

## Mechanism of Action and Signaling Pathway

GP262 is designed to induce the degradation of both PI3K and mTOR proteins, thereby inhibiting the downstream signaling cascade. The PI3K/AKT/mTOR pathway, upon activation by growth factors, promotes cell growth and survival. GP262's dual action aims for a more profound and sustained pathway inhibition compared to traditional inhibitors.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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